2-Butoxy-3,5-difluorobenzaldehyde
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Overview
Description
2-Butoxy-3,5-difluorobenzaldehyde is an organic compound with the molecular formula C11H12F2O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with butoxy and difluoro groups. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butoxy-3,5-difluorobenzaldehyde can be achieved through several methods. One common method involves the reaction of 3,5-difluorobenzaldehyde with butanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of metal ion complexes as catalysts, such as cobalt or molybdenum, can facilitate the oxidation of 3,5-difluorotoluene to 3,5-difluorobenzaldehyde, which is then reacted with butanol .
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-3,5-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzaldehyde derivatives .
Scientific Research Applications
2-Butoxy-3,5-difluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of fluorescent probes and other bioactive molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: It is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Butoxy-3,5-difluorobenzaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with proteins involved in signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzaldehyde: Lacks the butoxy group, making it less versatile in certain synthetic applications.
2-Butoxybenzaldehyde: Lacks the difluoro groups, which can affect its reactivity and biological activity.
Uniqueness
2-Butoxy-3,5-difluorobenzaldehyde is unique due to the presence of both butoxy and difluoro groups, which confer distinct chemical and physical properties. These substitutions enhance its reactivity and make it a valuable intermediate in various synthetic pathways .
Biological Activity
Overview
2-Butoxy-3,5-difluorobenzaldehyde (C11H12F2O2) is an organic compound classified as a benzaldehyde derivative. It features a butoxy group and two fluorine atoms substituted on the benzene ring, which significantly influence its chemical properties and biological activities. This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals, and its biological activity has garnered interest in medicinal chemistry and related fields.
This compound undergoes several important chemical reactions:
- Oxidation : Converts to corresponding carboxylic acids.
- Reduction : Can be reduced to alcohols using agents like sodium borohydride.
- Substitution : Nucleophilic substitution can occur, replacing butoxy or difluoro groups with other functional groups.
These reactions are critical for its application in synthesizing bioactive compounds.
The biological activity of this compound is linked to its interactions with various molecular targets. In medicinal chemistry, it may modulate the activity of specific enzymes or receptors, influencing pathways involved in signal transduction and metabolic processes. The presence of the butoxy and difluoro groups enhances its reactivity, allowing for diverse modifications that can lead to biologically active derivatives.
Medicinal Chemistry
Research indicates that derivatives of this compound may exhibit potential therapeutic effects. For example:
- Neurological Disorders : It serves as an intermediate in synthesizing compounds targeting neurological conditions.
- Inflammatory Diseases : Some derivatives have shown promise in inhibiting neutrophil-mediated inflammation, suggesting potential applications in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
- Selectivity in Inhibition : Research has demonstrated that modifications to the phenyl ring of related compounds can significantly increase selectivity for specific protein domains (e.g., Polo-like Kinase 1). This highlights the importance of structural variations in enhancing therapeutic efficacy .
- Fluorescent Probes : The compound has been utilized in developing fluorescent probes for biological imaging, showcasing its utility beyond traditional medicinal applications.
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
3,5-Difluorobenzaldehyde | Lacks butoxy group | Less versatile in synthetic applications |
2-Butoxybenzaldehyde | Lacks difluoro groups | Different reactivity and activity |
This compound | Unique due to both substituents | Enhanced reactivity and biological potential |
The unique combination of butoxy and difluoro groups in this compound contributes to its distinct chemical behavior and potential as a bioactive molecule.
Properties
IUPAC Name |
2-butoxy-3,5-difluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-2-3-4-15-11-8(7-14)5-9(12)6-10(11)13/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYJBEFKWABXEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1F)F)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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